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Compound of Interest

Compound Name: Methyl 3-amino-6-bromopicolinate

Cat. No.: B1389408

Compound Identification and Chemical
Structure

Methyl 3-amino-6-bromopicolinate is a substituted pyridine derivative, a class of compounds
of significant interest in medicinal chemistry. Its formal IUPAC name is methyl 3-amino-6-
bromo-2-pyridinecarboxylate.[1][2] The molecule's architecture, featuring three distinct
functional groups—an amine, a bromine atom, and a methyl ester—on a pyridine scaffold,
makes it a versatile synthon for creating diverse chemical libraries.

Table 1: Chemical Identifiers
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Identifier Value Source(s)
CAS Number 866775-09-9 [1][31[4]
Molecular Formula C7H7BrN202 [2][4]

methyl 3-amino-6-bromo-2-

IUPAC Name o [1]
pyridinecarboxylate
Methyl 3-amino-6-
bromopicolinate, 3-Amino-6-
Synonyms o . [5]
bromopyridine-2-carboxylic
acid methyl ester
FETASVOVQOWEBL-
InChl Key [11[3]

UHFFFAOYSA-N

| Canonical SMILES | COC(=0)C1=C(C=CC(=N1)Br)N |[3] |
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Fig. 1: Chemical Structure of Methyl 3-amino-6-bromopicolinate

Click to download full resolution via product page

Caption: Chemical structure of Methyl 3-amino-6-bromopicolinate.

Physicochemical and Computed Properties

The compound is typically supplied as a solid with high purity, suitable for sensitive organic
synthesis applications.[3] While an experimental melting point is not consistently reported in
public databases, predicted values for other physical properties provide a useful baseline for
handling and reaction planning.

Table 2: Physicochemical and Computed Data
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Property Value Notes Source(s)
Molecular Weight 231.05 g/mol - [2][4]
_ _ Yellow to dark yellow
Physical Form Solid [2][5]
powder
Purity >97% / 98% min Varies by supplier [3114]
- _ 353.4 °C at 760 _
Boiling Point Predicted [6][7]
mmHg
Density 1.662 g/cm3 Predicted [5][6]
Flash Point 167.5°C Predicted [61[7]
pKa -0.07 £0.10 Predicted [5]
LogP 1.2129 Computed [3]

Topological Polar

65.21 A2 Computed [3]
Surface Area (TPSA)

| Solubility | No data available | - |[7] |

Synthesis Protocol and Mechanistic Insight

Methyl 3-amino-6-bromopicolinate is not a naturally occurring compound and must be
prepared synthetically. A common and effective laboratory-scale synthesis involves the
regioselective bromination of an aminopicolinate precursor.[5]

Experimental Protocol: Electrophilic Bromination

This protocol describes the synthesis starting from Methyl 3-aminopyridine-2-carboxylate.
Materials:
¢ Methyl 3-aminopyridine-2-carboxylate

 Sulfuric Acid (2M)
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Bromine (Br2)

Acetic Acid

Sodium Hydroxide (2N)
Water

Ethyl Acetate

Anhydrous Sodium Sulfate
Step-by-Step Procedure:

o Dissolution: Dissolve Methyl 3-aminopyridine-2-carboxylate (1.0 eq) in a mixture of water
and 2M sulfuric acid. Stir at room temperature until a clear solution is obtained.[5]

o Causality Insight: The acidic medium protonates the pyridine nitrogen, which deactivates
the ring towards electrophilic substitution. However, the powerful activating effect of the
amino group at the 3-position directs the incoming electrophile (bromine). Sulfuric acid
also ensures the starting material remains in solution.

Bromination: Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise to the reaction
mixture. Maintain the temperature at room temperature. Continue stirring for 4 hours after
the addition is complete.[5]

o Causality Insight: This is an electrophilic aromatic substitution. The amino group is a
strong ortho-, para- director. The position para to the amine (the 6-position) is sterically
accessible and electronically favored for substitution by the Br* electrophile (generated
from Br2).

o Neutralization & Precipitation: Upon reaction completion, carefully adjust the pH of the
mixture to 6 using a 2N aqueous sodium hydroxide solution.[5]

o Causality Insight: Neutralization deprotonates the product, significantly reducing its
solubility in the aqueous medium and causing it to precipitate out as a solid. This step is
critical for product isolation.
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Extraction: Extract the aqueous phase twice with ethyl acetate. Combine the organic layers.

[5]

o Causality Insight: Although the product precipitates, some may remain dissolved.
Extraction with an organic solvent like ethyl acetate ensures maximum recovery of the
product from the aqueous phase.

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate.
Filter and remove the solvent by evaporation under reduced pressure to yield the crude
product.[5]

o Causality Insight: Anhydrous sodium sulfate removes residual water from the organic
phase, which could interfere with subsequent purification or characterization.

Purification: Purify the crude product by silica gel column chromatography, using
dichloromethane as the eluent, to afford the final product as a white solid.[5]

o Causality Insight: Chromatography separates the desired product from unreacted starting
materials and any potential side products (e.g., dibrominated species), yielding a high-
purity final compound.
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Start: Methyl
3-aminopyridine-2-carboxylate

:

1. Dissolve in H20 / H2S04

:

2. Add Brz in Acetic Acid
(Stir 4h at RT)

:

3. Neutralize to pH 6
(with 2N NaOH)

:

4. Extract with
Ethyl Acetate

:

5. Dry (Naz2S0a) &
Concentrate

:

6. Column Chromatography
(DCM Eluent)

Product: Methyl
3-amino-6-bromopicolinate

Fig. 2: Synthesis Workflow

Click to download full resolution via product page

Caption: High-level workflow for the synthesis of the title compound.
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Chemical Reactivity and Applications in
Development

The synthetic utility of Methyl 3-amino-6-bromopicolinate stems from the orthogonal
reactivity of its three functional groups. This allows for sequential, selective modifications,
making it a powerful scaffold for building molecular complexity. It is primarily used as an
intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and potential
agrochemicals.[3][6]

Key Reactive Sites

e Bromo Group (C6-Position): This is the most versatile handle for diversification. The C-Br
bond is a prime substrate for palladium-catalyzed cross-coupling reactions, which are
fundamental to modern drug discovery.

o Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form C-C bonds, enabling
the introduction of various aryl, heteroaryl, or alkyl substituents.[8] This is a standard
method for building biaryl structures common in pharmaceuticals.[9]

o Buchwald-Hartwig Amination: Reacts with primary or secondary amines to form C-N
bonds, creating more complex aniline or arylamine derivatives.[4][10] This reaction is one
of the most powerful methods for constructing aryl-amine linkages.[11]

» Amino Group (C3-Position): The primary amine is a potent nucleophile and can undergo a
range of classical transformations.

o Acylation/Sulfonylation: Reacts with acyl chlorides or sulfonyl chlorides to form amides
and sulfonamides, respectively.

o Alkylation: Can be alkylated to form secondary or tertiary amines.
o Methyl Ester Group (C2-Position): The ester can be readily modified.

o Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) converts the ester to the
corresponding carboxylic acid, which can then be used in amide bond couplings (e.g., via
EDC/HOBY).
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o Amidation: Can be directly converted to amides via reaction with amines, often at elevated
temperatures or with specific catalysts.

( C(O)OCHs )

3-Amino-6-bromo-
picolinate Core

Pd Catalyst
C-C Bond Formation

Pd Catalyst
C-N Bond Formation

Forms Amide \ Forms Sec/Tert Amine Forms Carboxylic Acid Forms Amide

Y

Suzuki Coupling Buchwald-Hartwig Acylation Alkylation Hydrolysis Amidation
(R-B(OH)2) (R2-NH) (R-COCI) (R-X) (NaOH) (R2-NH)

Fig. 3: Reactivity and Diversification Pathways

Click to download full resolution via product page

Caption: Map of the key reactive sites and common synthetic transformations.

Role in Drug Discovery and Development

While specific commercial drugs directly citing this starting material are not prominently
disclosed, the 6-bromo-aminopyridine scaffold is a well-established pharmacophore. For
instance, related structures like 2-amino-5-methyl-6-bromopyridine are reported as key
intermediates in the synthesis of drugs such as Lumacaftor (VX-809), used to treat cystic
fibrosis.[12] Similarly, substituted aminopyridines are foundational to the synthesis of anti-HIV
drugs like Nevirapine.[13][14] These examples underscore the strategic importance of Methyl
3-amino-6-bromopicolinate as a building block for accessing novel, biologically active
chemical space. Its derivatives are frequently investigated in research programs targeting
antimicrobial and anticancer agents.[6]

Spectroscopic Characterization

Confirmation of the compound's identity and purity is typically achieved through High-
Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR)
spectroscopy.[3]
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1H-NMR Data (300 MHz, CDCIs): The proton NMR spectrum provides a clear signature that
validates the structure.[11]

0 7.32 (d, J =8.71 Hz, 1H): This doublet corresponds to the proton at the C4 position of the
pyridine ring. It is coupled to the proton at the C5 position.

e 06.93(d, J=8.72 Hz, 1H): This doublet corresponds to the proton at the C5 position. It is
coupled to the C4 proton, hence the similar coupling constant (J).

e 05.81 (brs, 2H): A broad singlet integrating to two protons is characteristic of the primary
amino (-NH2) group. The broadness is due to quadrupole coupling with the nitrogen atom
and potential hydrogen exchange.

e 0 3.94 (s, 3H): This sharp singlet, integrating to three protons, is indicative of the methyl
ester (-OCHs) group.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory when handling
Methyl 3-amino-6-bromopicolinate.

Table 3: GHS Hazard and Precautionary Information

Category Code(s) Description Source(s)
: GHSO07
Pictogram . [5]
(Exclamation Mark)
Signal Word Warning [1][5]
Harmful if

swallowed.Causes
skin irritation.Causes
Hazard Statements H302H315H319H335 ] [1][2]15]
serious eye
irritation.May cause

respiratory irritation.
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| Precautionary Statements | P261P305 + P351 + P338 | Avoid breathing
dust/fume/gas/mist/vapours/spray.IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing. [[1][2][5] |

Handling and Personal Protective Equipment (PPE):

e Work in a well-ventilated area or a chemical fume hood.

o Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
» Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

o Store in a tightly sealed container in a cool, dry place.[3]

o Recommended long-term storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or
argon) and protected from light.[1][5][6]

Disposal:

» Dispose of the chemical and its container in accordance with local, regional, and national
hazardous waste regulations. Do not empty into drains.

Conclusion

Methyl 3-amino-6-bromopicolinate is a high-value synthetic intermediate whose strategic
importance is defined by the versatile and orthogonal reactivity of its functional groups. Its utility
in constructing complex molecular frameworks through robust and well-established synthetic
methodologies, particularly palladium-catalyzed cross-coupling, positions it as a critical tool for
researchers in drug discovery, medicinal chemistry, and materials science. This guide provides
the foundational technical knowledge required for its safe and effective application in the
laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.molbase.com/supplier/787982-product-5859953.html
https://www.sigmaaldrich.com/TW/zh/product/ambeedinc/ambh303c51cc?context=bbe
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72465765.htm
https://www.chemscene.com/866775-09-9.html
https://www.molbase.com/supplier/787982-product-5859953.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72465765.htm
https://www.purestchem.com/pharmaceutical-intermediates/3-amino-6-bromopyridine-2-carboxylic-acid.html
https://www.benchchem.com/product/b1389408?utm_src=pdf-body
https://www.benchchem.com/product/b1389408?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1389408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. methyl 3-amino-6-bromopyridine-2-carboxylate866775-09-9,Purity_Chiba Pharmaceutical
Science and technology Co.,Ltd. [molbase.com]

2. Methyl 3-amino-6-bromopicolinate | 866775-09-9 [sigmaaldrich.com]
3. chemscene.com [chemscene.com]
4. Buchwald—Hartwig amination - Wikipedia [en.wikipedia.org]

5. 3-AMINO-6-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 866775-09-9
[chemicalbook.com]

6. China Customized 3-AMINO-6-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL
ESTER 866775-09-9 Suppliers, Manufacturers - PUREST CHEMICAL [purestchem.com]

7. echemi.com [echemi.com]
8. Suzuki Coupling [organic-chemistry.org]

9. Suzuki—Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl,
alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nim.nih.gov]

10. chem.libretexts.org [chem.libretexts.org]
11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

12. CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine - Google
Patents [patents.google.com]

13. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents
[patents.google.com]

14. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents
[patents.google.com]

To cite this document: BenchChem. [IUPAC name for Methyl 3-amino-6-bromopicolinate].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1389408#iupac-name-for-methyl-3-amino-6-
bromopicolinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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